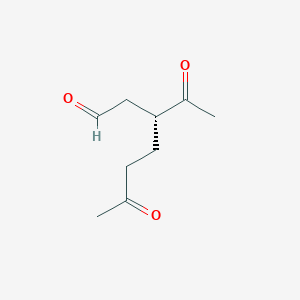![molecular formula C10H14ClO4PS B12565158 Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate CAS No. 192723-80-1](/img/structure/B12565158.png)
Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate is a compound that features a thiophene ring substituted with a chlorocarbonyl group and a phosphonate ester. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The presence of both chlorocarbonyl and phosphonate groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate typically involves the following steps:
-
Formation of the Thiophene Ring: : The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
-
Introduction of the Chlorocarbonyl Group: : The chlorocarbonyl group can be introduced through chlorination reactions using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
-
Phosphonate Ester Formation: : The final step involves the reaction of the chlorocarbonyl-substituted thiophene with diethyl phosphite (P(OEt)₃) under basic conditions to form the phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the chlorocarbonyl group, converting it to a hydroxymethyl group.
-
Substitution: : The chlorocarbonyl group can be substituted with various nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃) or ethanol (EtOH) can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxymethyl-substituted thiophene.
Substitution: Amides or esters.
Applications De Recherche Scientifique
Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate has several applications in scientific research:
-
Chemistry: : It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are used in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
-
Biology: : Thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . This compound can be used to develop new pharmaceuticals with these properties.
-
Medicine: : The compound’s derivatives can be explored for their pharmacological activities, including antihypertensive and anti-atherosclerotic properties .
-
Industry: : It can be used in the production of corrosion inhibitors and other industrial chemicals .
Mécanisme D'action
The mechanism of action of diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phosphonate group can enhance binding affinity to certain biological targets, while the thiophene ring can provide stability and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
-
Diethyl (thiophen-2-ylmethyl)phosphonate: : Lacks the chlorocarbonyl group but shares the thiophene and phosphonate ester structure .
-
Thiophene-2-carboxylic acid: : Contains a carboxyl group instead of a phosphonate ester.
-
Thiophene-2-aldehyde: : Features an aldehyde group instead of a chlorocarbonyl group.
Uniqueness
Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate is unique due to the presence of both chlorocarbonyl and phosphonate groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of derivatives with diverse applications.
Propriétés
Numéro CAS |
192723-80-1 |
|---|---|
Formule moléculaire |
C10H14ClO4PS |
Poids moléculaire |
296.71 g/mol |
Nom IUPAC |
5-(diethoxyphosphorylmethyl)thiophene-2-carbonyl chloride |
InChI |
InChI=1S/C10H14ClO4PS/c1-3-14-16(13,15-4-2)7-8-5-6-9(17-8)10(11)12/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
XLVCJVJMVNPADM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC=C(S1)C(=O)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



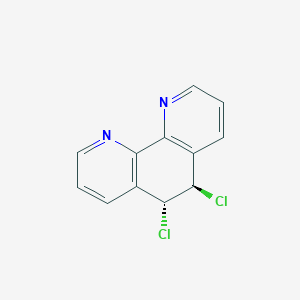
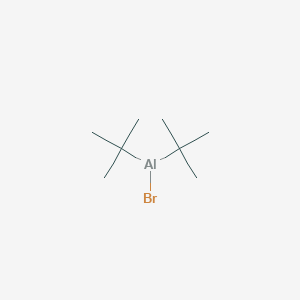
![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)
![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)


![1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene](/img/structure/B12565112.png)
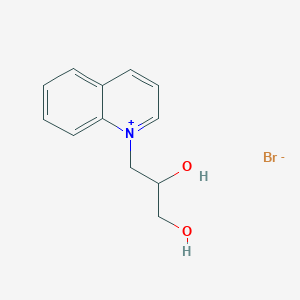
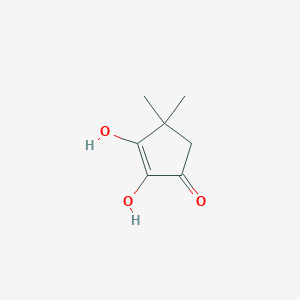

![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
